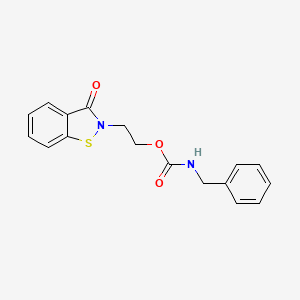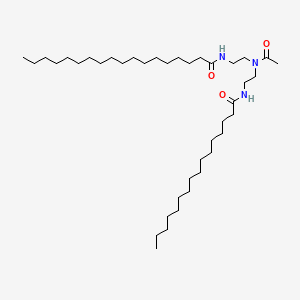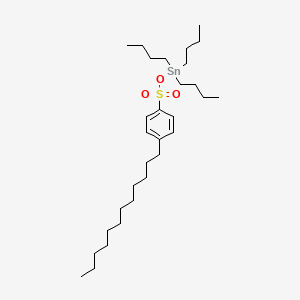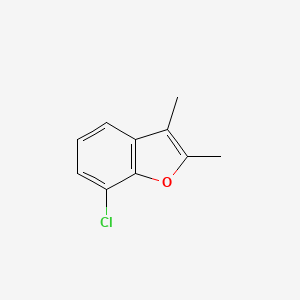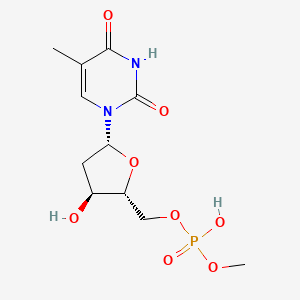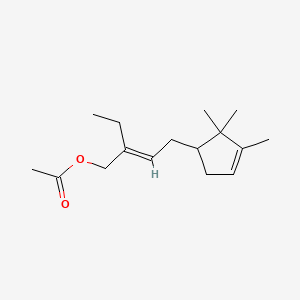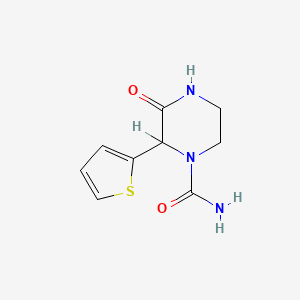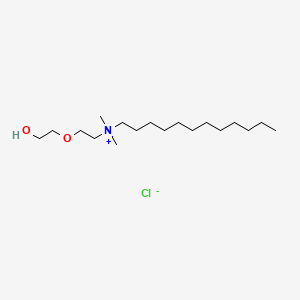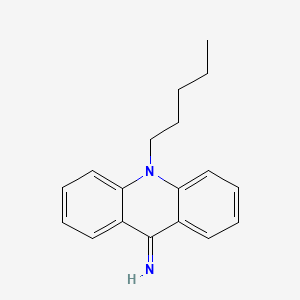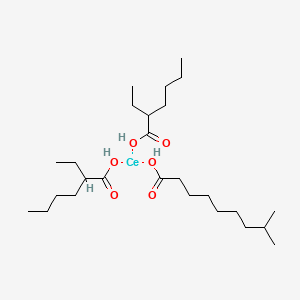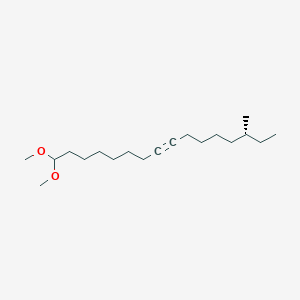![molecular formula C36H42Cl3NO9 B12671039 Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] CAS No. 93858-73-2](/img/structure/B12671039.png)
Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(4-Chlor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl ist eine komplexe organische Verbindung mit der Summenformel C36H42Cl3NO9 und einem Molekulargewicht von 739,10 g/mol. Diese Verbindung ist durch ihre drei 4-Chlor-2-methylphenoxygruppen gekennzeichnet, die an ein Nitrilotriethan-Rückgrat gebunden sind. Aufgrund ihrer einzigartigen strukturellen Eigenschaften wird sie hauptsächlich in speziellen chemischen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tris[2-(4-Chlor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl umfasst mehrere Schritte:
Bildung von 4-Chlor-2-methylphenoxypropionsäure: Dies wird durch die Reaktion von 4-Chlor-2-methylphenol mit Propionsäureanhydrid in Gegenwart eines Katalysators erreicht.
Veresterung: Die resultierende Säure wird dann unter sauren Bedingungen mit Nitrilotriethanol verestert, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
In einem industriellen Umfeld wird die Produktion dieser Verbindung unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um einen hohen Reinheitsgrad zu gewährleisten, und das Produkt wird durch Techniken wie Rekristallisation und Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tris[2-(4-Chlor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, wobei Estergruppen in Alkohole umgewandelt werden.
Substitution: Nukleophile Substitutionsreaktionen können an den Chlor-Gruppen stattfinden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte
Oxidation: Entsprechende Carbonsäuren.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Phenoxy-Derivate.
Wissenschaftliche Forschungsanwendungen
Tris[2-(4-Chlor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung komplexer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde aufgrund seiner Fähigkeit, mit bestimmten Proteinen zu interagieren.
Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von Spezialpolymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tris[2-(4-Chlor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Proteine und Enzyme binden, deren Aktivität verändern und so zu verschiedenen biochemischen Effekten führen. Zu den beteiligten Signalwegen gehören die Hemmung der Enzymaktivität und die Modulation von Signaltransduktionswegen.
Wirkmechanismus
The mechanism of action of Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tris[2-(4-Brom-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl
- Tris[2-(4-Fluor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl
- Tris[2-(4-Iod-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl
Einzigartigkeit
Tris[2-(4-Chlor-2-methylphenoxy)propionat] des Nitrilotriethan-2,1-diyl ist aufgrund des Vorhandenseins von Chlorgruppen einzigartig, die spezifische Reaktivität und Eigenschaften verleihen. Im Vergleich zu seinen Brom-, Fluor- und Iod-Analoga zeigt das Chlor-Derivat ein deutlich abweichendes chemisches Verhalten, was es für bestimmte Anwendungen in der Synthese und Forschung geeignet macht.
Eigenschaften
CAS-Nummer |
93858-73-2 |
|---|---|
Molekularformel |
C36H42Cl3NO9 |
Molekulargewicht |
739.1 g/mol |
IUPAC-Name |
2-[bis[2-[2-(4-chloro-2-methylphenoxy)propanoyloxy]ethyl]amino]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C36H42Cl3NO9/c1-22-19-28(37)7-10-31(22)47-25(4)34(41)44-16-13-40(14-17-45-35(42)26(5)48-32-11-8-29(38)20-23(32)2)15-18-46-36(43)27(6)49-33-12-9-30(39)21-24(33)3/h7-12,19-21,25-27H,13-18H2,1-6H3 |
InChI-Schlüssel |
IXCVLLLMUNBPAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCN(CCOC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)CCOC(=O)C(C)OC3=C(C=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


